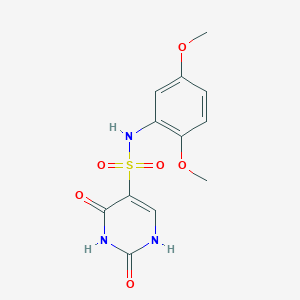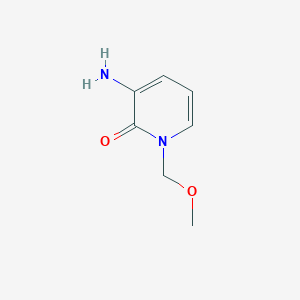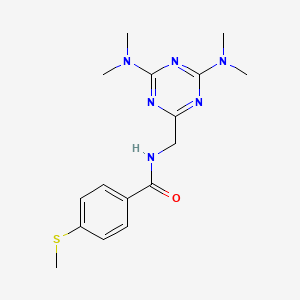![molecular formula C14H7Cl3F3NO2 B2704829 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241147-01-3](/img/structure/B2704829.png)
2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a central ethanone group (a two-carbon ketone), with a trichloro substituent on one side and a complex substituent on the other side. This complex substituent would include a pyrrole ring (a five-membered ring with one nitrogen atom) attached to a benzoyl group (a benzene ring attached to a carbonyl group), which also carries a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Photoadducts and Dehydrochlorination Reactions
Research has explored the photoadducts of certain pyrones with chloroethylenes and their subsequent dehydrochlorination, leading to the synthesis of ethenyl and ethynyl pyrones. These compounds have been structurally analyzed, including by X-ray crystallography, to understand their formation and properties (Shimo et al., 1987).
Catalytic Behavior and Synthesis
The synthesis and characterization of iron and cobalt complexes using pyridine derivatives have shown significant catalytic activities, particularly towards ethylene reactivity. This research provides insights into the potential applications of such complexes in catalysis (Sun et al., 2007).
Synthesis of Pentasubstituted Pyrroles
A method for synthesizing pentasubstituted pyrroles has been developed, showcasing the versatility of pyrrole derivatives in organic synthesis and their potential applications in designing novel compounds (Ravindran et al., 2007).
Cycloadditions and Heterocyclic Chemistry
The use of chromones in [3+2] cycloadditions with azomethine ylides to synthesize pyrrolidines and dipyrrolidines demonstrates the utility of these reactions in creating complex heterocyclic systems. Such research underscores the importance of these methods in the synthesis of pharmacologically relevant compounds (Sosnovskikh et al., 2014).
"Tert-Amino Effect" in Heterocyclic Synthesis
Investigations into the "tert-amino effect" have led to novel synthetic pathways for benzoxazines and benzothiazines, showcasing the intricate reactions possible with specific structural motifs. This research highlights the synthetic utility of these effects in heterocyclic chemistry (Nijhuis et al., 2010).
Corrosion Inhibition and Structural Analysis
A new pyrrole derivative has been synthesized and shown to act as an effective corrosion inhibitor, with its structure confirmed by various spectroscopic techniques and computational studies. This demonstrates the application of pyrrole derivatives in materials science and engineering (Louroubi et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-7(6-21-10)11(22)8-3-1-2-4-9(8)14(18,19)20/h1-6,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKZIHQNSONHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)
![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)
![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)